molecular formula C14H8N6O2 B11493424 7-Nitro-5-phenyl-tetrazolo[1,5-a]quinazoline

7-Nitro-5-phenyl-tetrazolo[1,5-a]quinazoline

Cat. No.: B11493424
M. Wt: 292.25 g/mol
InChI Key: KNPOBTKRUSHFFJ-UHFFFAOYSA-N
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Description

7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. This compound is characterized by a fused ring system that includes a tetrazole ring and a quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst, followed by nitration to introduce the nitro group . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or phenyl-substituted derivatives. These products can have different chemical and biological properties .

Scientific Research Applications

7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The nitro group plays a crucial role in its biological activity by participating in redox reactions that can lead to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE is unique due to its specific combination of a tetrazole ring, a quinazoline ring, a nitro group, and a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H8N6O2

Molecular Weight

292.25 g/mol

IUPAC Name

7-nitro-5-phenyltetrazolo[1,5-a]quinazoline

InChI

InChI=1S/C14H8N6O2/c21-20(22)10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)15-14-16-17-18-19(12)14/h1-8H

InChI Key

KNPOBTKRUSHFFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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